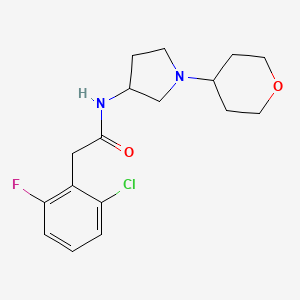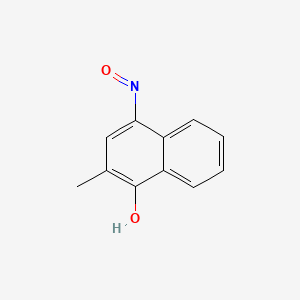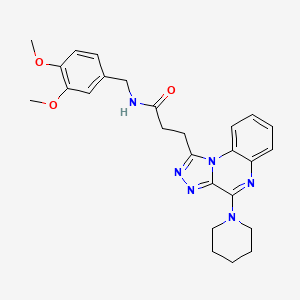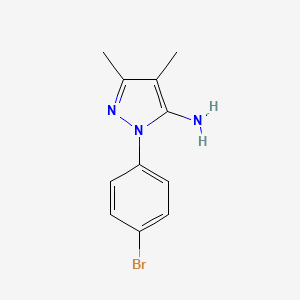
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a derivative of phenylalanine . It has a molecular weight of 361.46 . This compound is solid in its physical form . It is recognized to be beneficial as ergogenic dietary substances .
Molecular Structure Analysis
The IUPAC name of this compound is N-[(4-tert-butylphenyl)sulfonyl]phenylalanine . The InChI code is 1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 361.46 .
Aplicaciones Científicas De Investigación
Molecular Recognition
- A study highlights the molecular recognition of phenylalanine derivatives by the synthetic receptor cucurbit[7]uril. The 4-tert-butyl derivative of phenylalanine exhibited significantly higher affinity for the receptor compared to phenylalanine, demonstrating its potential in developing minimal affinity tags (Logsdon et al., 2011).
NMR Spectroscopy in Proteins
- Another research incorporated 4-(tert-butyl)phenylalanine into proteins for site-selective studies using NMR spectroscopy. This method proved effective for observing signal changes in response to ligand binding in protein systems (Loh et al., 2018).
Biosynthesis and Metabolism in Plants
- Phenylalanine, including its derivatives, plays a crucial role in the biosynthesis and metabolic utilization in plants, particularly in conifer trees. It is a precursor for numerous compounds crucial for plant defense and growth (Pascual et al., 2016).
Peptide Synthesis
- The compound has been used in model studies for peptide synthesis, showing potential in generating peptide active esters. This application is significant for solid-phase synthesis and development of new peptides (Siemens et al., 1990).
Chemical Synthesis and Modification
- It has been involved in the synthesis of various chemically modified amino acids and peptides, demonstrating its versatility in organic synthesis (Yao et al., 1999).
Development of Fluorimetric Chemosensors
- The derivative's application extends to the development of novel fluorimetric chemosensors for ion recognition, demonstrating its potential in biochemical sensing and analysis (Esteves et al., 2016).
Catalysis and Organic Reactions
- The compound has been employed in catalysis, particularly in the coupling of benzyl halides to trans-stilbenes, showcasing its role in facilitating organic reactions (Zhang et al., 2015).
Phenylalanine Hydroxylase Studies
- Its structural analogues have been used in studying the catalytic domain of human phenylalanine hydroxylase, contributing to our understanding of amino acid metabolism (Andersen et al., 2002).
Synthesis of Biofuels
- Research also shows its use in the synthesis of high-density biofuels, demonstrating its application in sustainable energy solutions (Zhong et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is currently unknown. This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions.
Mode of Action
As a derivative of phenylalanine, it may interact with biological systems in a similar manner to phenylalanine . Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given its structural similarity to phenylalanine, it might be involved in the same biochemical pathways. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine .
Result of Action
The molecular and cellular effects of this compound are not well documented. Given its structural similarity to phenylalanine, it might share similar effects. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Propiedades
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHUCLCRIWTQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)